Jamtine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

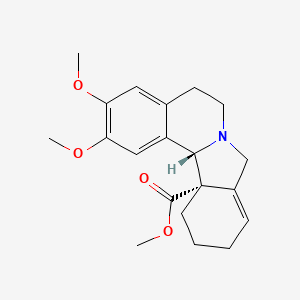

Jamtine is a natural product found in Cocculus hirsutus with data available.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Total Synthesis of Jamtine : The first total synthesis of jamtine, a tetrahydroisoquinoline alkaloid known for its therapeutic properties, was accomplished. Key to this synthesis was a tandem thionium/N-acyliminium ion cyclization process, which showed high diastereoselectivity and excellent yield (Padwa & Danca, 2002).

Asymmetric Total Synthesis : A step-economic asymmetric synthesis of jamtine was developed, using chiral lithium amide base desymmetrization of a ring-fused imide. This approach led to the synthesis of a structure different from the natural product originally reported (Simpkins & Gill, 2003).

Expeditious Total Synthesis Method : A novel and concise synthesis method for jamtine was described, involving the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline and tetrahydrophthalic anhydride under microwave activation. This method demonstrated good yield and high diastereomeric selectivity (Pérard-Viret et al., 2010).

Chiral Base Desymmetrisation in Synthesis : The synthesis of jamtine was approached using asymmetric desymmetrisation of prochiral imides by a chiral lithium amide base. This method led to the synthesis of structures that differ from those originally reported for jamtine (Gill, Greenhalgh & Simpkins, 2003).

Syntheses of Jamtine and Its N-Oxides : A synthesis strategy for jamtine and its epimer, focusing on a conjugate reduction/Robinson cyclization sequence and a benzyl configuration inversion approach, was developed. This study also synthesized and identified N-oxide derivatives of jamtine isomers (Zheng et al., 2020).

Tandem Pummerer/Mannich Cyclization in Synthesis : The tandem Pummerer/Mannich cyclization method was employed for the diastereoselective synthesis of jamtine. This method facilitated the assembly of jamtine's tetrahydroisoquinoline alkaloid structure with high stereochemical control (Padwa, Danca, Hardcastle & McClure, 2003).

Propriétés

Nom du produit |

Jamtine |

|---|---|

Formule moléculaire |

C20H25NO4 |

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

methyl (12aS,12bS)-2,3-dimethoxy-6,8,10,11,12,12b-hexahydro-5H-isoindolo[1,2-a]isoquinoline-12a-carboxylate |

InChI |

InChI=1S/C20H25NO4/c1-23-16-10-13-7-9-21-12-14-6-4-5-8-20(14,19(22)25-3)18(21)15(13)11-17(16)24-2/h6,10-11,18H,4-5,7-9,12H2,1-3H3/t18-,20-/m0/s1 |

Clé InChI |

OMJBNEAAPLIXDX-ICSRJNTNSA-N |

SMILES isomérique |

COC1=C(C=C2[C@H]3[C@@]4(CCCC=C4CN3CCC2=C1)C(=O)OC)OC |

SMILES canonique |

COC1=C(C=C2C3C4(CCCC=C4CN3CCC2=C1)C(=O)OC)OC |

Synonymes |

jamtine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

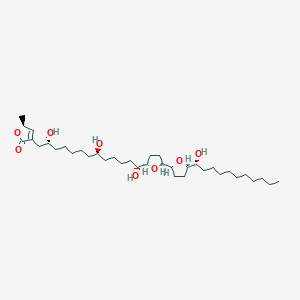

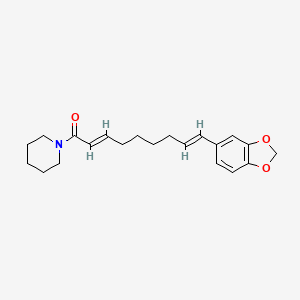

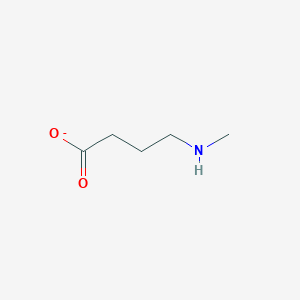

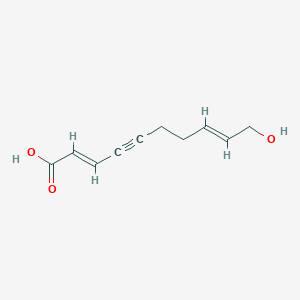

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(quinolin-2-ylmethoxy)phenyl]sulfanylbenzoic Acid](/img/structure/B1245362.png)

![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)

![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)